

ER-819762 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER-819762	
Cat. No.:	B15581682	Get Quote

ER-819762: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **ER-819762**, a potent and selective EP4 receptor antagonist. It includes a summary of purchasing information, key experimental data, detailed protocols from foundational studies, and visualizations of its mechanism of action.

Purchasing and Supplier Information

ER-819762 is available from several biochemical suppliers for research purposes. The following table summarizes publicly available information. Researchers should note that pricing and availability are subject to change and should be confirmed directly with the suppliers.



Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
MedChemExpres s	HY-16781	>98%	10 mM * 1 mL, 5 mg, 10 mg, 50 mg, 100 mg	Inquire
Cayman Chemical	10531	≥98%	5 mg, 10 mg	\$237.00 (5mg)
MedKoo Biosciences	531780	≥98%	5mg	\$450.00
Axon Medchem	2788	Not specified	5 mg, 10 mg	\$170.50 (5mg)
Probechem	PC-61555	Not specified	Not specified	Inquire
Tocris Bioscience	5924	≥98% (HPLC)	Discontinued	N/A

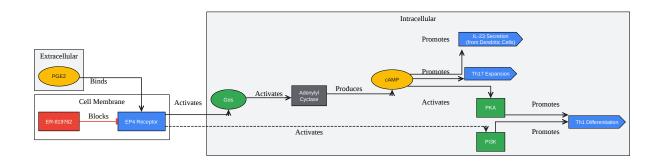
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Mechanism of Action and Signaling Pathway

ER-819762 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4.[1] PGE2, a key inflammatory mediator, exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily coupled to the Gs alpha subunit (G α s), and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in the differentiation and expansion of pro-inflammatory T helper 1 (Th1) and Th17 cells, which are key players in autoimmune diseases like rheumatoid arthritis.[1][4]

ER-819762 competitively binds to the EP4 receptor, blocking the downstream signaling initiated by PGE2. This inhibition has been shown to suppress Th1 differentiation and Th17 cell expansion.[1]





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PGE2-EP4 signaling pathway and the inhibitory action of ER-819762.

Key Experimental Data

The following tables summarize the in vitro and in vivo efficacy of **ER-819762** as reported in the foundational study by Chen et al. (2010).

Table 1: In Vitro Activity of ER-819762

Assay	Cell Type	Measurement	IC50 (nM)
cAMP-dependent reporter	Human EP4- expressing cells	Inhibition of PGE2- induced signaling	59 ± 6
Th1 Differentiation	Mouse T cells	Suppression of PGE2- induced IFN-y production	0.1 - 10 (concentration range tested)
IL-23 Secretion	Mouse dendritic cells	Decrease in IL-23 production	0.04 - 5 (concentration range tested)



Table 2: In Vivo Efficacy of ER-819762 in a Mouse Model of Arthritis

Model	Dosing Regimen	Key Findings
Glucose-6-phosphate isomerase (GPI)-induced arthritis	30 and 100 mg/kg (oral administration)	Prevents and reverses paw swelling, edema, and inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

cAMP-dependent Reporter Assay

Objective: To determine the in vitro potency of **ER-819762** in inhibiting PGE2-induced EP4 receptor signaling.

Methodology:

- HEK293 cells were stably transfected with a human EP4 receptor expression vector and a cAMP response element (CRE)-luciferase reporter construct.
- Cells were plated in 96-well plates and incubated overnight.
- The cells were then treated with varying concentrations of **ER-819762** for 30 minutes.
- PGE2 was added to a final concentration of 10 nM to stimulate the EP4 receptor.
- After a 4-hour incubation, the cells were lysed, and luciferase activity was measured using a luminometer.
- IC50 values were calculated from the concentration-response curves.

In Vitro Th1 Differentiation Assay

Objective: To assess the effect of **ER-819762** on the differentiation of naive T cells into Th1 cells.



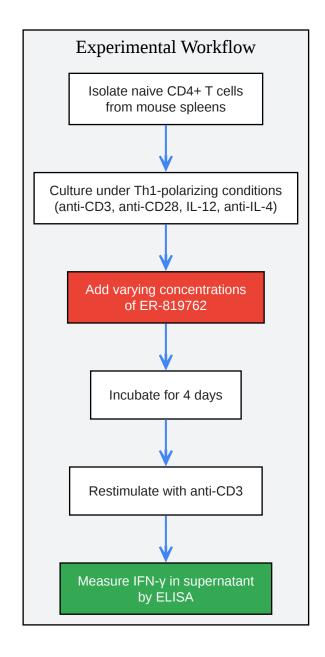




Methodology:

- Naive CD4+ T cells were isolated from the spleens of mice.
- T cells were cultured under Th1-polarizing conditions, which include anti-CD3 and anti-CD28 antibodies, IL-12, and anti-IL-4 antibody.
- Varying concentrations of **ER-819762** were added to the cultures.
- After 4 days of culture, the cells were restimulated with anti-CD3 antibody.
- The concentration of IFN-y (a key Th1 cytokine) in the culture supernatants was measured by ELISA.





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Workflow for the in vitro Th1 differentiation assay.

In Vivo Arthritis Model

Objective: To evaluate the therapeutic efficacy of **ER-819762** in a mouse model of rheumatoid arthritis.

Methodology:



- Arthritis was induced in mice by immunization with glucose-6-phosphate isomerase (GPI).
- ER-819762 was administered orally at doses of 30 and 100 mg/kg daily, starting at the onset of clinical signs of arthritis.
- The severity of arthritis was assessed daily by scoring paw swelling and inflammation.
- At the end of the study, paws were collected for histological analysis to evaluate joint damage.

This technical guide provides a comprehensive overview of **ER-819762** for the scientific community. The provided data and protocols are intended to facilitate further research and development of this promising therapeutic agent.

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References

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- To cite this document: BenchChem. [ER-819762 supplier and purchasing information].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581682#er-819762-supplier-and-purchasing-information]

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